Acidal fuchsine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acidal fuchsine is synthesized through a series of chemical reactions involving the sulfonation of fuchsine . The process typically involves the following steps:
Sulfonation: Fuchsine is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium salt of acid fuchsine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where fuchsine is continuously fed and reacted with sulfuric acid under controlled conditions . The product is then purified and neutralized to obtain the final dye.
Chemical Reactions Analysis
Types of Reactions
Acidal fuchsine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The sulfonate groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different sulfonated derivatives .
Scientific Research Applications
Acidal fuchsine has a wide range of applications in scientific research:
Histology: It is extensively used in staining protocols to differentiate between muscle and collagen in tissue sections.
Microbiology: The dye is used to identify growing bacteria.
Optoelectronics: This compound is used in the development of organic semiconductors and photonic devices.
Chemistry: It serves as a pH indicator in various chemical analyses.
Mechanism of Action
The mechanism by which acidal fuchsine exerts its effects involves its ability to bind to specific molecular targets. In histology, the dye binds to proteins in muscle and collagen, allowing for their differentiation under a microscope . In optoelectronic applications, the dye’s molecular structure enables it to function as an organic semiconductor .
Comparison with Similar Compounds
Similar Compounds
New fuchsine: Another magenta dye used in similar staining applications.
Pararosanilin: A related compound used in microbiology for staining purposes.
Verhoeff’s Stain: Used in histology for staining elastic fibers.
Uniqueness
Acidal fuchsine is unique due to its specific sulfonate groups, which enhance its solubility and staining properties compared to other similar dyes . Its ability to function as an organic semiconductor also sets it apart from other dyes .
Properties
CAS No. |
19379-19-2 |
---|---|
Molecular Formula |
C20H19N3O9S3 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
3-[bis(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O9S3/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
FKDGKTNDRAXENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)O)C=C(C1=N)S(=O)(=O)O |
physical_description |
Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
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